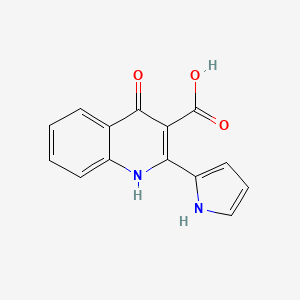
Penicinoline
Overview
Description
Penicinoline is an unusual compound isolated from a mangrove endophytic Penicillium species. It was first reported in 2010 by researchers at the Key Laboratory of Marine Drugs in collaboration with Syngenta . Unlike the well-known penicillins, this compound possesses broad-spectrum insecticidal activity and potent cytotoxic effects.
Preparation Methods
The exact synthetic routes for penicinoline are not widely documented. it is isolated from Penicillium species, suggesting a natural origin. Industrial production methods are not well-established due to its rarity.
Chemical Reactions Analysis
Penicinoline’s chemical reactivity is not extensively studied, but we can infer some aspects:
Oxidation and Reduction: Like other quinolinone derivatives, this compound likely undergoes oxidation and reduction reactions.
Common Reagents: Specific reagents for this compound transformations remain unknown.
Major Products: Detailed information on major products resulting from this compound reactions is scarce.
Scientific Research Applications
Penicinoline’s applications span various fields:
Antimalarial Activity: This compound exhibits activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum (the malaria parasite).
Insecticidal Properties: It effectively targets aphids, such as Aphis gossypii.
Anticancer Potential: This compound inhibits proliferation in certain cancer cells (e.g., 95-D and HepG2).
Mechanism of Action
The precise mechanism by which penicinoline exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and cellular pathways.
Comparison with Similar Compounds
Penicinoline’s uniqueness lies in its rare occurrence and distinct properties. further comparative studies are needed to explore its differences from related alkaloids.
Properties
IUPAC Name |
4-oxo-2-(1H-pyrrol-2-yl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-8-4-1-2-5-9(8)16-12(11(13)14(18)19)10-6-3-7-15-10/h1-7,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAQISLZUQZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C3=CC=CN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















